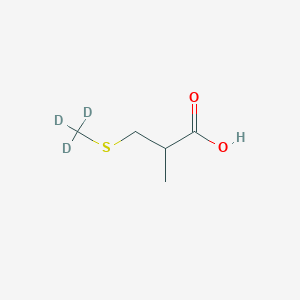
2-Methyl-3-(methylsulfanyl)propionic Acid-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-(methylthio)propanoic Acid-d3 is a deuterated analog of 2-Methyl-3-(methylthio)propanoic Acid. It is a stable isotope-labeled compound, often used in various scientific research applications. The molecular formula of 2-Methyl-3-(methylthio)propanoic Acid-d3 is C5H7D3O2S, and it has a molecular weight of 137.22.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(methylthio)propanoic Acid-d3 typically involves the incorporation of deuterium atoms into the parent compound, 2-Methyl-3-(methylthio)propanoic Acid. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O).
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the compound.
Industrial Production Methods
Industrial production of 2-Methyl-3-(methylthio)propanoic Acid-d3 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Synthesis: Conducting the synthesis in batches to control reaction parameters and ensure consistent product quality.
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3-(methylthio)propanoic Acid-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or thiol derivatives.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, RNH2).
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, thiols.
Substitution Products: Halogenated derivatives, amines.
Aplicaciones Científicas De Investigación
2-Methyl-3-(methylthio)propanoic Acid-d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.
Medicine: Utilized in clinical diagnostics for imaging and diagnosis, as well as in newborn screening.
Industry: Applied in environmental studies to detect pollutants in air, water, soil, and food.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-(methylthio)propanoic Acid-d3 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms in the compound allow for precise tracking of its movement and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-3-(methylthio)propanoic Acid: The non-deuterated analog of 2-Methyl-3-(methylthio)propanoic Acid-d3.
Methyl 3-(methylthio)propionate: A related compound with a similar structure but different functional groups.
Uniqueness
2-Methyl-3-(methylthio)propanoic Acid-d3 is unique due to the presence of deuterium atoms, which make it particularly useful in isotopic labeling studies. This allows for more accurate and detailed analysis of metabolic pathways and reaction mechanisms compared to its non-deuterated analogs.
Propiedades
Fórmula molecular |
C5H10O2S |
|---|---|
Peso molecular |
137.22 g/mol |
Nombre IUPAC |
2-methyl-3-(trideuteriomethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C5H10O2S/c1-4(3-8-2)5(6)7/h4H,3H2,1-2H3,(H,6,7)/i2D3 |
Clave InChI |
LJGHYEQLQGHZJS-BMSJAHLVSA-N |
SMILES isomérico |
[2H]C([2H])([2H])SCC(C)C(=O)O |
SMILES canónico |
CC(CSC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















